molecular formula C11H15ClN2O3 B15259300 N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide

Cat. No.: B15259300
M. Wt: 258.70 g/mol
InChI Key: XQVYHALMKQRNMF-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-(2-methoxyethoxy)acetyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-amino-4-chlorophenol is reacted with 2-(2-methoxyethoxy)acetyl chloride under anhydrous conditions to form the desired acetamide compound. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-chlorophenyl)acetamide: Lacks the methoxyethoxy side chain.

    N-(4-chlorophenyl)-2-(2-methoxyethoxy)acetamide: Lacks the amino group.

    N-(3-amino-4-chlorophenyl)-2-ethoxyacetamide: Has an ethoxy group instead of a methoxyethoxy group.

Uniqueness

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of both the amino and chloro substituents on the phenyl ring, as well as the methoxyethoxy side chain. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide

InChI

InChI=1S/C11H15ClN2O3/c1-16-4-5-17-7-11(15)14-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7,13H2,1H3,(H,14,15)

InChI Key

XQVYHALMKQRNMF-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(=O)NC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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